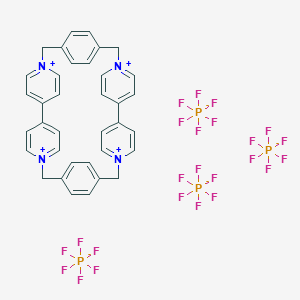
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Übersicht
Beschreibung
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is a chemical compound with the molecular formula C36H32F24N4P4 . It appears as a white to light yellow to light orange powder or crystal .
Physical And Chemical Properties Analysis
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is a solid at 20°C . It has a melting point of 275°C . It is soluble in dimethylformamide .Wissenschaftliche Forschungsanwendungen
“Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)” is a tetracationic multipurpose receptor . It’s a macrocyclic host molecule which can interact in a highly controlled and selective manner with one or more smaller guest molecules . This interaction is via both random non-covalent interactions and specific three-dimensional spatial arrangements .
One potential application of this compound is in the creation of smart polymeric systems . These are materials that can alter their properties and functions in response to small external environmental changes such as fluctuations in temperature . The integration of these dynamic supramolecular assemblies into conventional polymer chemistry has allowed the development of advanced materials . In this application, the compound was incorporated in hydrophilic polymer systems (homopolymers, hydrogels) in a reversible manner . For thermoresponsive hydrogel systems, it was shown that they were able to remember how long they were exposed to a certain external temperature change .
Another potential application is in the construction of functioning ferrocene-based molecular and supramolecular devices that can be controlled electrochemically . This is suggested by the complexation of ferrocene or a ferrocene-based derivative within the cavity of the compound .
-
Electrosynthesis of Palladium Nanoparticles This compound can mediate the electrosynthesis of palladium nanoparticles . The resulting nanoparticles can be used in a variety of applications, including catalysis and materials science .
-
Construction of Molecular Devices The compound can be used in the construction of functioning ferrocene-based molecular and supramolecular devices that can be controlled electrochemically . This is suggested by the complexation of ferrocene or a ferrocene-based derivative within the cavity of the compound .
-
Host-Guest Chemistry As a macrocyclic host molecule, it can interact in a highly controlled and selective manner with one or more smaller guest molecules . This interaction is via both random non-covalent interactions and specific three-dimensional spatial arrangements . This property makes it useful in the field of host-guest chemistry, which has applications in areas such as drug delivery and molecular recognition .
-
Electrosynthesis of Palladium Nanoparticles This compound can mediate the electrosynthesis of palladium nanoparticles . The resulting nanoparticles can be used in a variety of applications, including catalysis and materials science .
-
Construction of Molecular Devices The compound can be used in the construction of functioning ferrocene-based molecular and supramolecular devices that can be controlled electrochemically . This is suggested by the complexation of ferrocene or a ferrocene-based derivative within the cavity of the compound .
-
Host-Guest Chemistry As a macrocyclic host molecule, it can interact in a highly controlled and selective manner with one or more smaller guest molecules . This interaction is via both random non-covalent interactions and specific three-dimensional spatial arrangements . This property makes it useful in the field of host-guest chemistry, which has applications in areas such as drug delivery and molecular recognition .
Safety And Hazards
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, seek medical advice or attention .
Eigenschaften
IUPAC Name |
5,12,19,26-tetrazoniaheptacyclo[24.2.2.22,5.27,10.212,15.216,19.221,24]tetraconta-1(29),2(40),3,5(39),7,9,12,14,16(34),17,19(33),21(32),22,24(31),26(30),27,35,37-octadecaene;tetrahexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N4.4F6P/c1-2-30-4-3-29(1)25-37-17-9-33(10-18-37)35-13-21-39(22-14-35)27-31-5-7-32(8-6-31)28-40-23-15-36(16-24-40)34-11-19-38(26-30)20-12-34;4*1-7(2,3,4,5)6/h1-24H,25-28H2;;;;/q+4;4*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRBEFRZPYDCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C(C[N+]3=CC=C(C=C3)C4=CC=[N+](CC5=CC=C(C[N+]6=CC=C(C=C6)C7=CC=[N+]1C=C7)C=C5)C=C4)C=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32F24N4P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452863 | |
| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1100.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
CAS RN |
117271-77-9 | |
| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



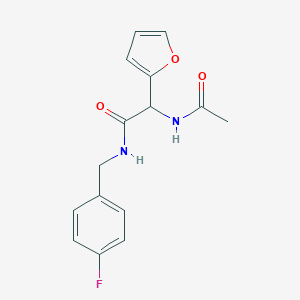
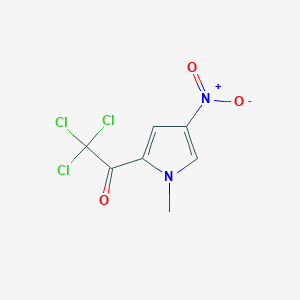
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
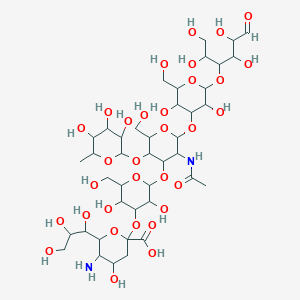

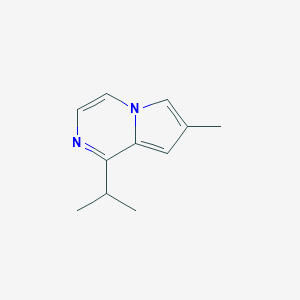




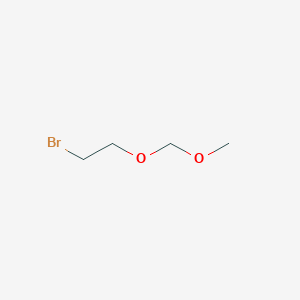

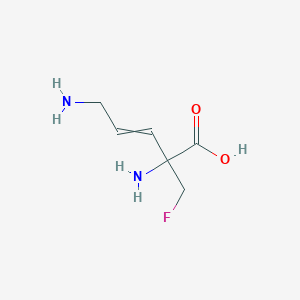
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)